![molecular formula C22H14N4O2S B14285698 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione CAS No. 141717-63-7](/img/structure/B14285698.png)
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione is a complex organic compound that features a tetrazole ring, a phenyl group, and an anthracene-9,10-dione moiety
準備方法
The synthesis of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with an appropriate anthracene derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as indium (III) chloride to facilitate the formation of the desired product .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the anthracene-9,10-dione moiety, potentially altering its electronic properties.
Substitution: The phenyl group and the tetrazole ring can participate in substitution reactions, often using reagents like sodium azide and propargyl bromide
科学的研究の応用
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione involves its interaction with molecular targets through its tetrazole and anthracene moieties. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
類似化合物との比較
Similar compounds include other tetrazole derivatives and anthracene-based molecules. For example:
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the anthracene moiety.
Anthracene-9,10-dione derivatives: Similar in structure but may have different substituents on the anthracene ring.
5-Phenyltetrazole: Another tetrazole derivative with different substituents
The uniqueness of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione lies in its combination of the tetrazole ring, phenyl group, and anthracene-9,10-dione moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
141717-63-7 |
|---|---|
分子式 |
C22H14N4O2S |
分子量 |
398.4 g/mol |
IUPAC名 |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H14N4O2S/c27-20-16-8-4-5-9-17(16)21(28)19-12-14(10-11-18(19)20)13-29-22-23-24-25-26(22)15-6-2-1-3-7-15/h1-12H,13H2 |
InChIキー |
IKRYFYYQYVUJKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
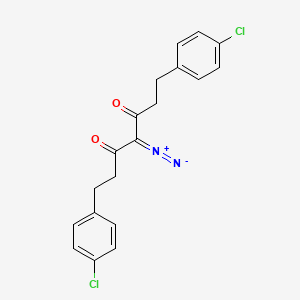
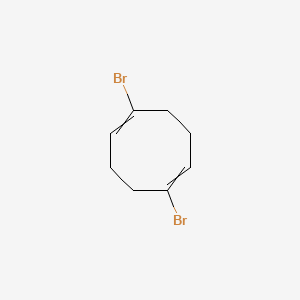
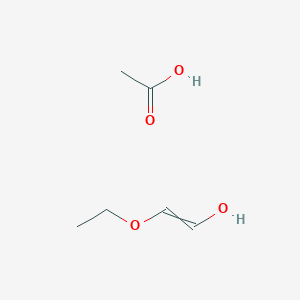
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
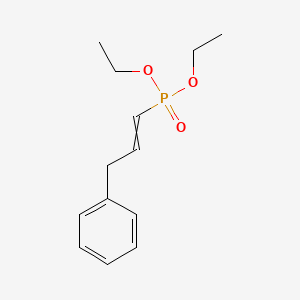
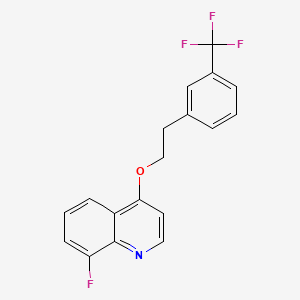
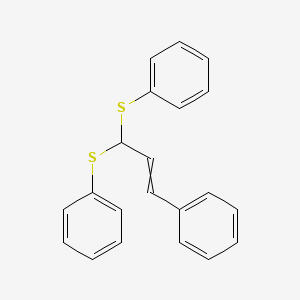
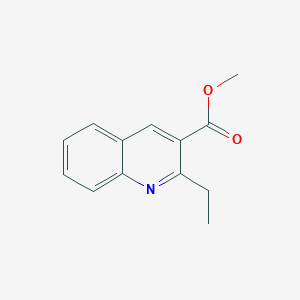
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
